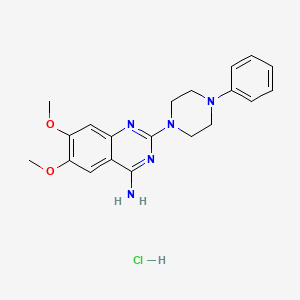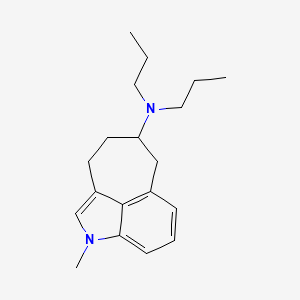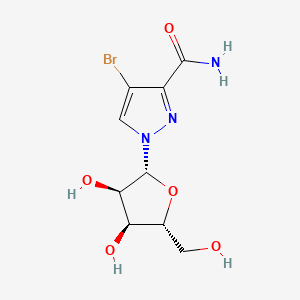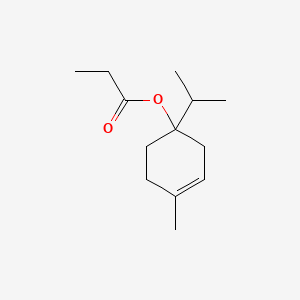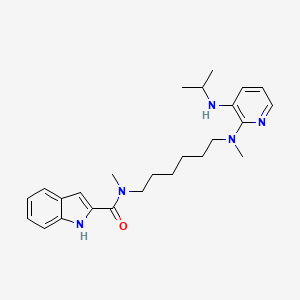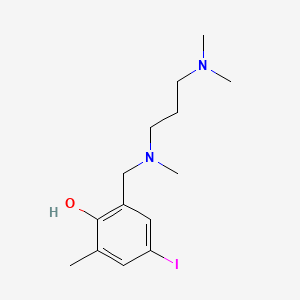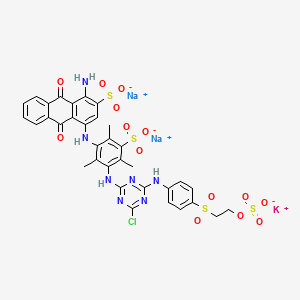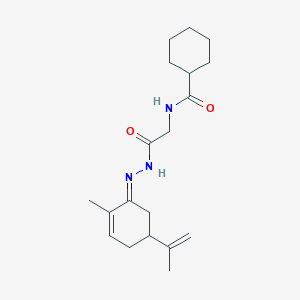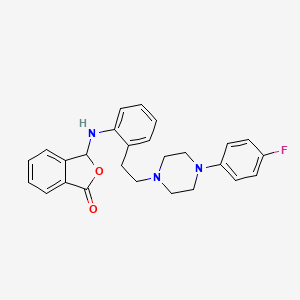
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and an isobenzofuranone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperazine Ring: This step involves the reaction of a fluorophenyl compound with ethylenediamine under controlled conditions to form the piperazine ring.
Attachment of the Isobenzofuranone Moiety: The isobenzofuranone group is introduced through a series of reactions, including condensation and cyclization, to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and mechanochemical methods can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the isobenzofuranone moiety.
2-(4-Fluorophenyl)ethylamine: Contains the fluorophenyl group but differs in the rest of the structure.
Uniqueness
3-((2-(2-(4-(4-Fluorophenyl)-1-piperazinyl)ethyl)phenyl)amino)-1(3H)-isobenzofuranone is unique due to its combination of structural features, which confer distinct chemical properties and potential applications. The presence of the isobenzofuranone moiety, in particular, sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
90494-51-2 |
|---|---|
Molekularformel |
C26H26FN3O2 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
3-[2-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]anilino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C26H26FN3O2/c27-20-9-11-21(12-10-20)30-17-15-29(16-18-30)14-13-19-5-1-4-8-24(19)28-25-22-6-2-3-7-23(22)26(31)32-25/h1-12,25,28H,13-18H2 |
InChI-Schlüssel |
GTNJIINHRJEATC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCC2=CC=CC=C2NC3C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


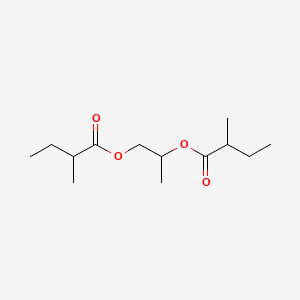
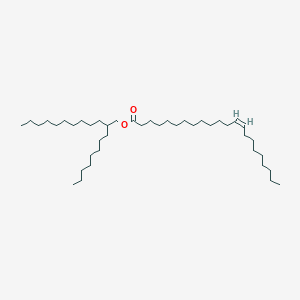
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
